molecular formula C17H14BrClN2O2 B2788436 5-bromo-2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941888-88-6

5-bromo-2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2788436
CAS No.: 941888-88-6
M. Wt: 393.67
InChI Key: LJIOVRUMKHTQHW-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a chemical compound with a unique structure that includes bromine, chlorine, and a pyrrolidinyl group

Mechanism of Action

Mode of Action

Based on its structural similarity to other bioactive compounds, it may interact with its targets through covalent bonding, acting as a catalyst, or serving as a substrate for various enzymes.

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been found to influence a variety of pathways, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its potential broad-spectrum biological activities, it may have diverse effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, the compound is a white crystalline powder with a melting point of 162-164°C, suggesting that it may be stable under normal physiological conditions but could degrade at higher temperatures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multiple steps. One common method includes the following steps:

    Bromination and Chlorination: The starting material, a benzamide derivative, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at specific positions on the benzene ring.

    Pyrrolidinyl Group Introduction: The pyrrolidinyl group is introduced through a nucleophilic substitution reaction, where a suitable pyrrolidinyl derivative reacts with the halogenated benzamide.

    Final Coupling: The final step involves coupling the intermediate with 2-oxopyrrolidine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using automated systems and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove or modify specific functional groups.

    Substitution: The halogen atoms (bromine and chlorine) can be substituted with other groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Research indicates that compounds with similar structures to 5-bromo-2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide may exhibit various pharmacological effects, including:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may interact with specific protein targets involved in inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases .
  • Anticancer Activity : The structural components of the compound align with pharmacophore models aimed at optimizing anticancer effects. Ongoing research is investigating its efficacy against various cancer cell lines, including lung cancer .
  • Analgesic Effects : Similar compounds have been explored for their analgesic properties, indicating that this compound may also possess pain-relieving capabilities .

Case Studies and Research Findings

Several studies have investigated the biological activity of benzamide derivatives, including those structurally related to this compound:

  • Anticancer Activity Assessment : Research on derivatives has shown promising results against human lung cancer cell lines (A549), indicating potential for further development as anticancer agents .
  • In Vitro Studies : Various studies have utilized MTT assays to evaluate the cytotoxic effects of similar compounds on cancer cell lines, showing significant inhibition of cell proliferation .
  • Mechanistic Insights : In silico studies have been employed to understand the molecular interactions between these compounds and their biological targets, providing insights into their mechanisms of action .

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine: This compound shares similar halogenation patterns but has a different core structure.

    5-chloro-2-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide: Similar in structure but with a methoxy group instead of a bromine atom.

Uniqueness

5-bromo-2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

5-Bromo-2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C17H16BrClN2OC_{17}H_{16}BrClN_2O. The compound features a bromine atom, a chlorine atom, and a pyrrolidine moiety, which are critical for its biological activity. The synthesis typically involves the following steps:

  • Bromination : Introduction of the bromine atom at the 5-position of the benzene ring.
  • Chlorination : Chlorine is added at the 2-position.
  • Amidation : Formation of the amide bond with a phenyl group substituted with a pyrrolidine derivative.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that derivatives containing oxazolidinone structures demonstrate significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus .

Table 1: Antibacterial Activity of Related Compounds

Compound NameMIC (µg/mL)Bacterial Strain
Compound A10E. coli
Compound B15S. aureus
This compoundTBDTBD

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory effects. Similar compounds in the oxazole class have shown efficacy in inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process .

Analgesic Activity

In analgesic studies, related oxazolones have demonstrated significant pain relief in rodent models through writhing and hot plate tests. The mechanism likely involves modulation of pain pathways, potentially through COX inhibition or interaction with transient receptor potential (TRP) channels .

Case Studies and Research Findings

  • Case Study on Synthesis and Testing : A study synthesized several derivatives of benzamide and evaluated their biological activities. Among these, compounds with similar structures to this compound showed promising results in both antibacterial and anti-inflammatory assays .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinities of this compound with various biological targets involved in inflammation and pain signaling pathways. These studies suggest that modifications on the pyrrolidine ring could enhance binding efficiency and biological activity .

Properties

IUPAC Name

5-bromo-2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrClN2O2/c18-11-3-8-15(19)14(10-11)17(23)20-12-4-6-13(7-5-12)21-9-1-2-16(21)22/h3-8,10H,1-2,9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIOVRUMKHTQHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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